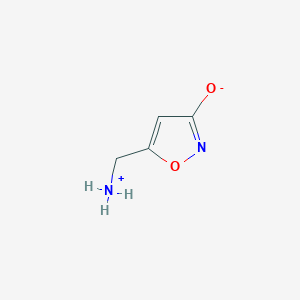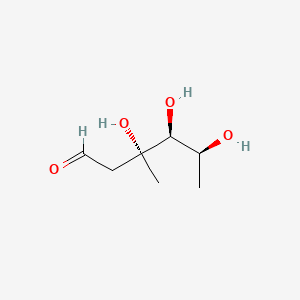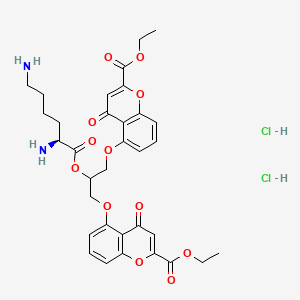
ナプロキシン酸
概要
説明
Naproxcinod is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx It is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide donorThese drugs aim to provide similar analgesic efficacy to traditional NSAIDs but with fewer gastrointestinal and cardiovascular side effects .
科学的研究の応用
作用機序
Naproxcinod is metabolized to naproxen and a nitric oxide donating moiety. The nitric oxide released has various cardiovascular effects, including vasodilation, platelet inhibition, and the inhibition of vascular smooth muscle proliferation. These actions help maintain normal vascular tone and reduce the risk of cardiovascular events associated with traditional NSAIDs .
将来の方向性
In 2010, the U.S. Food and Drug Administration determined that further clinical trials would be needed to obtain approval for Naproxcinod . More recently, there have been reviews of opportunities for the development of Naproxcinod in a number of indications, including pre-clinical development work on Naproxcinod in models of COVID-19 .
生化学分析
Biochemical Properties
Naproxcinod interacts with cyclooxygenase enzymes, inhibiting their activity . This inhibition reduces the production of prostaglandins, which are key players in inflammation and pain. Additionally, Naproxcinod acts as a nitric oxide donor . Nitric oxide is a signaling molecule that has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .
Cellular Effects
Naproxcinod has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways related to inflammation and pain . In osteoarthritis, a condition for which Naproxcinod has been investigated, it can reduce inflammation and pain, thereby improving joint function .
Molecular Mechanism
Naproxcinod is metabolized to naproxen and a nitric oxide donating moiety . The naproxen component of Naproxcinod exerts its effects at the molecular level by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . The nitric oxide donating moiety of Naproxcinod contributes to its cardiovascular effects .
Temporal Effects in Laboratory Settings
Long-term treatment with Naproxcinod has shown significant improvement of the dystrophic phenotype with beneficial effects present throughout the disease progression . It has been observed that Naproxcinod significantly ameliorates skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice .
Dosage Effects in Animal Models
In animal models, the effects of Naproxcinod vary with different dosages . A dose of 21 mg/kg/day has been found to be effective in improving muscle function and reducing both skeletal muscle and cardiac fibrosis . Higher doses may lead to adverse effects .
Metabolic Pathways
The metabolic pathways of Naproxcinod involve its metabolism to naproxen and a nitric oxide donating moiety
準備方法
The synthesis of naproxcinod involves several steps:
Esterification and Etherification: Naproxen is dissolved in cyclohexane and reacted with 4-chloro-1-butanol in the presence of concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed and water is separated.
Nitric Ester Formation: The sodium salt of 2-(6-methoxy-2-naphthyl) propionic acid is reacted with 1-bromo-4-chlorobutane in dimethylformamide to give 4-chlorobutyl-2-(6-methoxy-2-naphthyl) propionate.
化学反応の分析
Naproxcinod undergoes various chemical reactions, including:
Oxidation and Reduction: The nitroxybutyl ester group can undergo redox reactions, releasing nitric oxide.
Substitution: The ester and ether groups can participate in substitution reactions under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield naproxen and 4-nitroxybutanol.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, silver nitrate, and dimethylformamide. The major products formed are naproxen and nitric oxide .
類似化合物との比較
Naproxcinod is unique among NSAIDs due to its dual mechanism of action. Similar compounds include:
Naproxen: A traditional NSAID with anti-inflammatory and analgesic properties but associated with gastrointestinal and cardiovascular side effects.
Celecoxib: A COX-2 inhibitor with fewer gastrointestinal side effects but an increased risk of cardiovascular events.
Hydrogen Sulfide-Releasing NSAIDs: These compounds aim to reduce gastrointestinal toxicity by releasing hydrogen sulfide, which protects the gastrointestinal mucosa.
Naproxcinod stands out due to its ability to donate nitric oxide, providing cardiovascular benefits while maintaining analgesic efficacy .
特性
IUPAC Name |
4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167523 | |
| Record name | Naproxcinod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163133-43-5 | |
| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naproxcinod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naproxcinod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naproxcinod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPROXCINOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate](/img/structure/B1676875.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide](/img/structure/B1676876.png)







